Methyl 4-methylbenzoate

Overview

Description

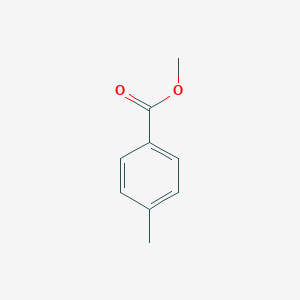

Methyl 4-methylbenzoate (CAS 99-75-2), also known as methyl p-toluate, is an aromatic ester derived from 4-methylbenzoic acid. Structurally, it consists of a benzoate backbone with a methyl substituent at the para-position of the aromatic ring and a methoxy group at the ester functionality. This compound is widely utilized in organic synthesis, fragrance industries, and microbiological studies due to its unique chemical and biological properties. Its reactivity and applications are influenced by the electron-donating methyl group, which modulates steric and electronic effects compared to other benzoate derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methylbenzoate is typically synthesized through the esterification of 4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is as follows:

4-methylbenzoic acid+methanolH2SO4methyl 4-methylbenzoate+water

The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves a continuous esterification process. The setup includes an esterification tower, distillation tower, reboiler, condensers, and a water separator. The esterification tower is equipped with a stirring device to ensure thorough mixing of the reactants. The water separator helps in removing the water formed during the reaction, thereby shifting the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methylbenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong base such as sodium hydroxide, this compound hydrolyzes to form 4-methylbenzoic acid and methanol.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-methylbenzyl alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide, water, heat.

Reduction: Lithium aluminum hydride, ether solvent.

Substitution: Nitric acid, sulfuric acid, low temperature.

Major Products Formed:

Hydrolysis: 4-methylbenzoic acid, methanol.

Reduction: 4-methylbenzyl alcohol.

Substitution: Methyl 4-nitro-4-methylbenzoate.

Scientific Research Applications

Methyl 4-methylbenzoate, also known as p-toluate methyl ester, is an aromatic compound with a variety of applications across different fields, including chemistry, agriculture, and pharmaceuticals. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Synthetic Intermediate in Organic Chemistry

This compound is commonly used as an intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization through reactions such as:

- Esterification : Reacting with alcohols to form larger esters.

- Nucleophilic Substitution : Serving as a precursor in the synthesis of substituted benzoic acids and other derivatives.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Esterification | This compound + Alcohol | Larger Ester |

| Nucleophilic Substitution | This compound + Nucleophile | Substituted Benzoic Acid Derivative |

Agricultural Applications

Recent studies have highlighted the potential of this compound as an environmentally friendly insecticide. It has shown effectiveness against various pests, including aphids and spider mites.

- Case Study : In a controlled environment, this compound demonstrated significant toxicity against the two-spotted spider mite (Tetranychus urticae), with mortality rates reaching up to 81% at higher concentrations (1% v/v) .

Pharmaceutical Applications

This compound is also explored for its role in pharmaceutical formulations. It has been identified as an impurity in drugs like cladribine, which is used in treating multiple sclerosis.

- Case Study : Research indicates that controlling the levels of this compound in pharmaceutical formulations is critical for ensuring drug efficacy and safety .

Fragrance and Flavor Industry

Due to its aromatic properties, this compound is utilized in the production of perfumes and flavoring agents. It imparts a sweet floral note that enhances various formulations.

- Usage Data : The compound is included in numerous consumer products ranging from personal care items to food flavorings, contributing to the olfactory profile of these products .

Analytical Chemistry

In analytical applications, this compound serves as a standard reference material for mass spectrometry and chromatography due to its well-characterized properties.

Mechanism of Action

The mechanism of action of methyl 4-methylbenzoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze this compound to release 4-methylbenzoic acid and methanol. The ester group is susceptible to nucleophilic attack, leading to various chemical transformations. The aromatic ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Chemical Properties and Structural Comparisons

Physicochemical Characteristics

Methyl 4-methylbenzoate exhibits typical ester properties, including moderate polarity and solubility in organic solvents. Its hydrolysis to 4-methylbenzoate and methanol is thermodynamically disfavored (ΔG° = +18 kJ/mol) under standard conditions .

Structural Comparisons with Analogues

Crystallographic studies reveal that derivatives like 3,5-dichlorophenyl 4-methylbenzoate adopt dihedral angles (~48.8°) between aromatic rings, similar to chloro-substituted analogues (e.g., 3-chlorophenyl and 2,6-dichlorophenyl benzoates), indicating consistent steric interactions .

Table 1: Substituent Effects on Phenolic Content

| Compound | Total Phenolic Content (mg GAE/g at 2 mg/mL) |

|---|---|

| This compound | 459.13 |

| Methyl benzoate | 418.20 |

| Methyl 4-methoxybenzoate | 201.73 |

| Methyl 4-chlorobenzoate | 278.51 |

| Methyl 4-nitrobenzoate | 201.61 |

Key Insight: The para-methyl group enhances phenolic content compared to electron-withdrawing substituents (e.g., nitro, chloro) but underperforms against unsubstituted methyl benzoate at lower concentrations .

Reactivity in Chemical and Enzymatic Reactions

Enzymatic Functionalization

The Rieske oxygenase TsaM preferentially oxygenates substrates with a para-methyl group (e.g., 4-methylbenzoate) due to optimal positioning near the enzyme’s iron center. Larger substituents (e.g., ethyl, isopropyl) shift reactivity to benzylic carbons, while polar groups (methoxy, methylthio) trigger oxidative dealkylation .

Photocatalytic Quenching Efficiency

In visible-light-promoted ammoxidation, this compound exhibits lower quenching efficiency compared to its oxime intermediate and electron-rich analogues (e.g., 4-methyl anisole), highlighting substituent-dependent interactions with photocatalysts .

Table 2: Substrate Utilization Hierarchy

| Substrate Mixture | Utilization Order |

|---|---|

| Benzoate + 4-methylbenzoate | Benzoate → 4-methylbenzoate |

| 4-methylbenzoate + succinate | Simultaneous utilization |

| Ternary mixture | Benzoate → (4-methylbenzoate + succinate) |

Antioxidant and Antibacterial Activities

Antioxidant Performance

Despite high phenolic content, this compound shows moderate DPPH radical scavenging (51.36% at 2 mg/mL), outperformed by methyl 4-methoxybenzoate (74.29%) and methyl 4-chlorobenzoate (68.45%). Electron-donating groups (e.g., methoxy) enhance antioxidant efficacy .

Antibacterial Efficacy

This compound exhibits low antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus at ≤0.5 mg/mL, while methyl 4-chlorobenzoate and methyl 4-nitrobenzoate show higher potency, suggesting electronegative substituents enhance membrane disruption .

Flavor and Fragrance Industry

This compound contributes to sweet, floral notes in high-elevation teas, contrasting with earthy compounds in low-elevation varieties .

Supramolecular Chemistry

Derivatives like methyl 4-(di-3-indolyl)methylbenzoate form inclusion complexes with acetone (triclinic crystal system, space group P1), showcasing utility in host-guest chemistry .

Biological Activity

Methyl 4-methylbenzoate, also known as methyl p-toluate, is an aromatic ester with the molecular formula . It is derived from p-toluic acid and is used in various applications, including as a flavoring agent and in organic synthesis. This article explores its biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.

- Molecular Formula :

- Molecular Weight : 150.1745 g/mol

- CAS Number : 99-75-2

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic processes.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibition of growth | |

| Gram-negative bacteria | Moderate activity | |

| Fungi | Effective antifungal |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Case Study : A study published in 2023 evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, supporting its potential use in treating inflammatory conditions .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage.

- Research Findings : A systematic investigation revealed that this compound exhibited strong antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests. The compound's ability to scavenge free radicals suggests its potential use as a natural antioxidant in food and pharmaceutical applications .

The biological activities of this compound can be attributed to its chemical structure, which allows it to interact with biological molecules effectively. The presence of the ester functional group contributes to its solubility in organic solvents, facilitating interaction with cell membranes.

Safety and Toxicity

While this compound is generally regarded as safe for use in food applications, toxicity assessments are necessary for higher concentrations or prolonged exposure. Studies indicate low acute toxicity; however, chronic exposure may lead to adverse effects that require further investigation .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing methyl 4-methylbenzoate?

this compound is typically synthesized via acid-catalyzed esterification. React 4-methylbenzoic acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux. Purify the product using recrystallization (ethanol/water) or vacuum distillation. Monitor reaction progress via TLC or FTIR for ester bond confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Use ¹H and ¹³C NMR to confirm the aromatic protons and ester carbonyl group. IR spectroscopy identifies the C=O stretch (~1700 cm⁻¹) and methyl/methoxy groups. Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 150 for the parent ion). For definitive structural confirmation, employ single-crystal X-ray diffraction refined using programs like SHELXL .

Q. What safety protocols are essential when handling this compound?

Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes. Store away from oxidizing agents and ensure proper labeling of containers .

Q. How can researchers assess the purity of this compound?

Employ HPLC or GC with certified reference standards (e.g., USP-grade methylparaben analogs) for quantitative analysis. Melting point determination (125–128°C) and thin-layer chromatography (TLC) with UV visualization are rapid qualitative checks .

Q. Which solvents are optimal for recrystallizing this compound?

Use ethanol or methanol-water mixtures due to their moderate polarity and temperature-dependent solubility. Solubility data from PubChem can guide solvent selection for achieving high-purity crystals .

Advanced Research Questions

Q. How can experimental design optimize the synthetic yield of this compound?

Apply Design of Experiments (DOE) to test variables like catalyst concentration (H₂SO₄), molar ratios (acid:alcohol), and reflux duration. Response surface methodology (RSM) identifies optimal conditions, while ANOVA validates significance. Pilot-scale trials ensure reproducibility .

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

Combine 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. Cross-validate with computational chemistry tools (e.g., DFT calculations for NMR chemical shifts). If crystallographic data conflicts with spectroscopy, re-examine sample purity or consider polymorphism .

Q. What computational approaches validate the crystal structure of this compound?

Refine X-ray diffraction data using SHELXL , which leverages least-squares minimization for bond lengths and angles. Compare experimental CIF files with Cambridge Structural Database entries. Molecular docking studies can further assess intermolecular interactions in the crystal lattice .

Q. How to analyze degradation products of this compound under varying conditions?

Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation pathways via LC-MS/MS. Identify hydrolytic products (4-methylbenzoic acid) or oxidation byproducts. Quantify degradation kinetics using Arrhenius plots .

Q. What strategies mitigate toxicity concerns in biological studies involving this compound?

Use read-across approaches with structurally similar parabens (e.g., methylparaben) to predict toxicity. Perform in vitro assays (e.g., Ames test for mutagenicity) and in silico modeling (e.g., QSAR). Modify the ester group to reduce bioaccumulation while retaining activity .

Properties

IUPAC Name |

methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSJZLPUHJDYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025668 | |

| Record name | Methyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Opaque colorless to white shiny crystalline solid. Intense unpleasant odor. (NTP, 1992), White solid; mp = 34 deg C; [Hawley] Colorless to white solid with a strong unpleasant odor; [CAMEO] Colorless crystalline solid; mp = 32-35 deg C; [MSDSonline] | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 4-methylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

423 °F at 760 mmHg (NTP, 1992), 222.5 °C @ 760 MM HG | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

204 °F (NTP, 1992) | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.058 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.058 @ 25 °C/15.6 °C | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Methyl 4-methylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS FROM AQ METHANOL OR PETROLEUM ETHER, WHITE CRYSTALLINE SOLID | |

CAS No. |

99-75-2 | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl p-toluate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964JP0ZZRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91 °F (NTP, 1992), 33.2 °C | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.